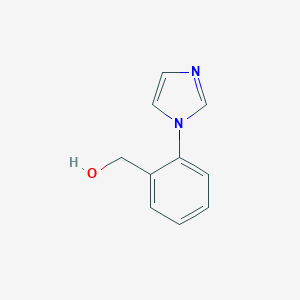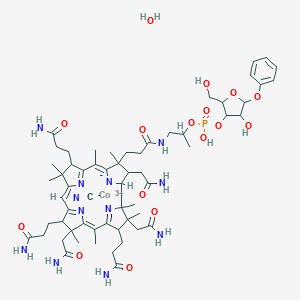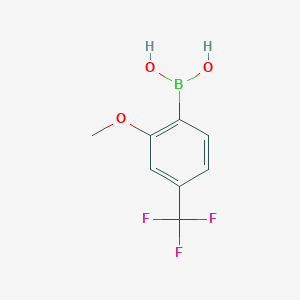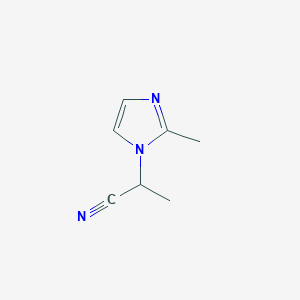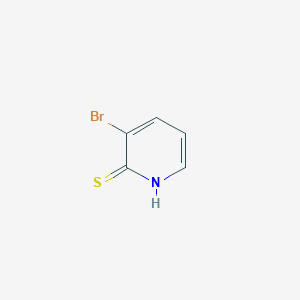
(2R,3R,4S,5R,6S)-2-(Acétoxyméthyl)-6-(phénylthio)tétrahydro-2H-pyran-3,4,5-triyl triacétate
Vue d'ensemble
Description
The compound is a derivative of a tetrahydro-2H-pyran ring, which is a six-membered oxygen-containing heterocycle. The specific stereochemistry is indicated by the (2R,3R,4S,5R,6S) configuration, suggesting that the molecule has multiple chiral centers. The presence of acetoxymethyl and phenylthio substituents indicates that it is a functionalized molecule, likely with applications in synthetic organic chemistry or as an intermediate in pharmaceutical synthesis.
Synthesis Analysis
While the exact synthesis of the compound is not detailed in the provided papers, similar compounds have been synthesized through multi-step processes. For example, a related compound with a tetrahydro-2H-pyran ring was synthesized from 4-bromo-2-(bromomethyl)-1-chlorobenzene, avoiding undesired ortho-products . This suggests that the synthesis of the compound may also involve halogenated precursors and careful control of reaction conditions to achieve the desired stereochemistry.
Molecular Structure Analysis
The molecular structure of related compounds shows that the tetrahydro-2H-pyran ring can adopt different conformations. For instance, a similar compound was found to have a distorted half-boat conformation, with significant deviations from planarity . This implies that the compound may also exhibit a non-planar ring structure, which could influence its reactivity and interactions with other molecules.
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be inferred from related structures. For example, a structurally similar compound was synthesized and its crystal structure revealed no significant intermolecular interactions such as hydrogen bonds . This indicates that the compound may also have weak intermolecular forces in the solid state, which could affect its solubility and melting point. The stereochemistry of the molecule is likely to influence its physical properties and interactions with biological targets if it is used in pharmaceutical applications.
Applications De Recherche Scientifique
Investigations biochimiques
Le Phényl 2,3,4,6-tétra-O-acétyl-1-thio-bêta-D-glucopyranoside peut servir de substrat dans des investigations biochimiques méticuleuses . Il contribue à l'exploration complète des protéines liant les glycanes et leurs interactions complexes .
Sonde chimique
Ce composé peut également servir de sonde chimique, facilitant l'examen approfondi des occurrences de liaison aux glucides .
Mécanisme D'action
Target of Action
It is known that this compound is widely employed in the field of biomedicine and serves a multitude of purposes .
Mode of Action
It is known to function as a substrate in meticulous biochemical investigations, aiding in the comprehensive exploration of glycan-binding proteins and their intricate interactions .
Propriétés
IUPAC Name |
[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-phenylsulfanyloxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O9S/c1-11(21)25-10-16-17(26-12(2)22)18(27-13(3)23)19(28-14(4)24)20(29-16)30-15-8-6-5-7-9-15/h5-9,16-20H,10H2,1-4H3/t16-,17-,18+,19-,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCKOUAWEMPKIAT-OBKDMQGPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)SC2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)SC2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



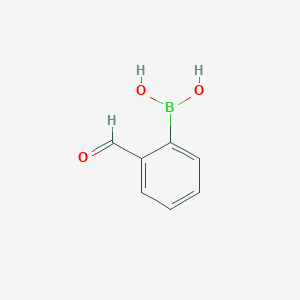
![6-[2-[4-[4,5-Dihydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5,6-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxy-3-methoxyoxane-2-carboxylic acid](/img/structure/B151177.png)

